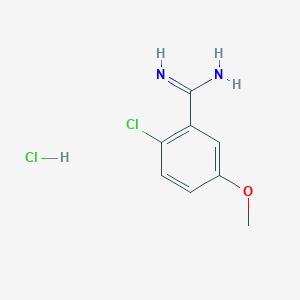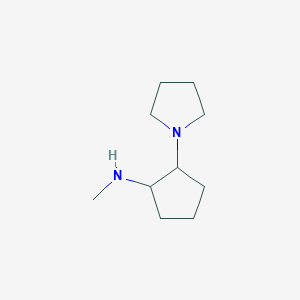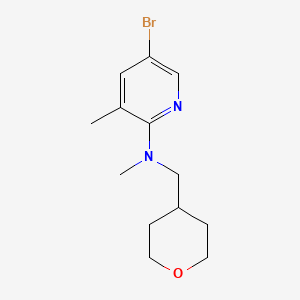
CPH hydrochloride
Übersicht
Beschreibung
CPH hydrochloride is an effective, cell permeable, and non-toxic spin trap for the detection of superoxide radical and peroxynitrite, both in vitro and in vivo . It is resistant to reduction by vitamin C and thiols .
Chemical Reactions Analysis
While specific chemical reactions involving CPH hydrochloride are not detailed in the search results, it’s known that CPH hydrochloride is used as a spin trap in the detection of superoxide radical and peroxynitrite .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
CPH has been utilized in methods for determining the antioxidant activity of various substances. A study by (Nagaraja et al., 2014) used CPH oxidation by chromium(VI) to measure the antioxidant capacity of food and medicinal plants. This method offers a simple and versatile assay for analyzing dietary polyphenols and medicinal plant extracts.
Analytical Method Development
CPH is also a focus in the development of analytical methods. (Pawar et al., 2023) investigated an analytical method for determining CPH in pharmaceuticals using UV-visible spectrophotometry. This method offers a simple, safe, and cost-effective tool for routine analysis of CPH.
Electrochemical Measurement
In electrochemical research, a study by (Tavakkoli et al., 2017) developed a modified electrode for measuring CPH. This involved carbon paste electrodes modified with graphene and metal oxides, enhancing the oxidation current and reducing the oxidation potential of CPH, thus making the electrochemical measurement more efficient.
Conductive Polymer Hydrogels
CPH, in the context of conducting polymer hydrogels, has been explored for applications in bioelectronics and energy storage devices. (Zhao et al., 2013) discuss the synthesis and applications of three-dimensional nanostructured CPHs, highlighting their advantages in various applications due to their unique conductive and hydrogel properties.
Fluorescent Probe Development
CPH has also been studied in the development of fluorescent probes. A study by (Zhang et al., 2019) developed nitrogen-doped carbon dots that interact with CPH, leading to quenching of fluorescence. This "switch-off" fluorescent probe has significant potential in rapid screening of CPH in biological fluids.
Complexation Studies
CPH's interaction with other compounds has been a subject of study, as seen in (Rafati et al., 2009). They explored the inclusion complex formation between CPH and β-cyclodextrin using conductometric techniques, contributing to the understanding of CPH's behavior in various formulations.
Pharmaceutical Formulation
In pharmaceutical sciences, (Nappinnai et al., 2006) investigated the use of ethyl cellulose as a retardant in the formulation of CPH, aiming to design a dosage form with improved patient compliance.
3D Printing in Pharmaceutical Applications
The role of CPH in 3D printing technology was studied by (Mohamed et al., 2020). They focused on the development and evaluation of 3D-printed tablets containing CPH, demonstrating the potential of selective laser sintering in creating customized dosage forms.
Eigenschaften
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2)5-6(7(11)12)9(3,4)10(8)13;/h6,13H,5H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGKGFETXUASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CPH hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)


![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)